molecular formula C53H86O21 B1261948 Nudicaucin C

Nudicaucin C

Número de catálogo: B1261948
Peso molecular: 1059.2 g/mol
Clave InChI: ULSOTXJNUTYKRK-DFRCHCFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nudicaucin C is a triterpenoid saponin isolated from the plant Hedyotis nudicaulis (Luo Jing Er Cao), a species used in traditional Chinese medicine. Its molecular formula is C₅₃H₈₆O₂₁ (molecular weight: 1059.26 g/mol), and it forms white crystalline plates with a melting point of 257–260°C (dec) . Pharmacologically, it exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 and demonstrates 78% inhibition of pancreatic lipase at 100 µM concentration . These properties position it as a compound of interest in metabolic and infectious disease research.

Propiedades

Fórmula molecular

C53H86O21

Peso molecular

1059.2 g/mol

Nombre IUPAC

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C53H86O21/c1-23-32(57)35(60)38(63)43(68-23)73-42-41(72-44-39(64)36(61)33(58)27(20-54)69-44)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,18-16-51(24,52)7)47(66)74-45-40(65)37(62)34(59)28(21-55)70-45/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1

Clave InChI

ULSOTXJNUTYKRK-DFRCHCFDSA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O

Sinónimos

nudicaucin C
oleanolic acid-3-O-(glucopyranosyl--1-3-rhamnopyranosyl-1-2)arabinopyranosyl-28-1-glucopyranosyl este

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogues from Hedyotis nudicaulis

Nudicaucin C belongs to a family of saponins, including Nudicaucin A and Nudicaucin B , which share the same plant source but differ in molecular structure:

  • Nudicaucin A : C₄₆H₇₂O₁₇ (897.07 g/mol)
  • Nudicaucin B : C₄₇H₇₆O₁₇ (913.11 g/mol)

Both analogues exhibit weak antibacterial activity similar to this compound but lack reported data on pancreatic lipase inhibition. The progressive increase in molecular weight from Nudicaucin A to C correlates with additional glycosylation, which may influence bioavailability and target binding .

Pancreatic Lipase Inhibitors

Key comparators include:

Compound Source Molecular Formula Pancreatic Lipase Inhibition Antibacterial Activity
This compound Hedyotis nudicaulis C₅₃H₈₆O₂₁ 78% at 100 µM Weak (B. subtilis)
Mate saponin 1 Ilex paraguariensis Not reported 94% at 100 µM Not reported
Dioscin Camellia sinensis C₄₅H₇₂O₁₆ IC₅₀ = 0.53 mM Not reported
Gypsosaponin B Gypsophila oldhamiana Not reported 99.2% at 1 mg/mL Not reported
Crocetin Gardenia jasminoides C₂₀H₂₄O₄ IC₅₀ = 2.6 mg/mL Not reported

Key Observations :

  • Mate saponin 1 outperforms this compound in lipase inhibition (94% vs. 78% at 100 µM), though structural differences (e.g., glycosylation patterns) may explain this variance .
  • Crocetin, a smaller apocarotenoid, has a higher IC₅₀ (2.6 mg/mL), suggesting this compound is more potent by molarity .

Broader Triterpenoid Saponins

This compound’s molecular weight (1059.26 g/mol) exceeds that of structurally related triterpenoids, such as:

  • Prosapogenin CP4 (C₄₆H₇₄O₁₅, 866.50 g/mol) from Anemone hupehensis
  • Calenduloside E (C₄₁H₆₄O₁₂, 748.93 g/mol) from Calendula officinalis

These compounds lack pancreatic lipase inhibition data but are used in cardiovascular and anti-inflammatory research. The larger size of this compound may reduce solubility but enhance target specificity due to extended glycosyl chains .

Pharmacological and Methodological Considerations

  • Antibacterial Activity : this compound and its analogues (A/B) show only weak effects against B. subtilis, limiting their utility compared to dedicated antibiotics .
  • Data Limitations: Inconsistent metrics (e.g., % inhibition vs. IC₅₀) and variable concentrations across studies complicate direct comparisons . For example, Gypsosaponin B’s 99.2% inhibition at 1 mg/mL cannot be directly equated to this compound’s 78% at 100 µM without dose-response curves.
  • This trend aligns with studies showing glycosyl groups enhance saponin-enzyme interactions .

Q & A

Q. What are the primary methods for isolating and characterizing Nudicaucin C from its natural source?

this compound (C₅₃H₈₆O₂₁) is isolated from Hedyotis nudicaulis using bioactivity-guided fractionation. Key steps include:

  • Extraction : Ethanol or methanol solvent extraction followed by partitioning with solvents of varying polarities.
  • Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative TLC/HPLC for purification .
  • Characterization : NMR (¹H, ¹³C, 2D), mass spectrometry (HR-ESI-MS), and optical rotation measurements (e.g., [α]D = −4.9° in MeOH) to confirm structure .
  • Quality Control : TLC with CHCl₃:MeOH (2:1) or 75% MeOH solvent systems (Rf = 0.04–0.17) .

Q. What preliminary pharmacological activities have been reported for this compound?

this compound exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 in agar diffusion assays. However, minimal inhibition zones and high MIC values suggest limited potency . Researchers should validate these findings using:

  • Dose-response curves to quantify efficacy.
  • Comparative assays against positive controls (e.g., ampicillin).
  • Expanded pathogen panels (Gram-negative bacteria, fungi) to assess specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in pharmacological outcomes may arise from:

  • Methodological variability : Differences in extraction protocols, solvent systems, or bacterial strains tested.
  • Compound stability : Degradation during storage or assay conditions (e.g., temperature, pH). Mitigation Strategies :
  • Standardize extraction and bioassay protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., MIC vs. time-kill kinetics) to confirm activity .
  • Conduct stability studies (HPLC monitoring) to rule out degradation .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound?

To investigate its antibacterial mechanism:

  • Membrane Integrity Assays : Measure cytoplasmic leakage (e.g., SYTOX Green uptake) .
  • Metabolomic Profiling : Compare bacterial metabolite levels pre/post-treatment via LC-MS.
  • Proteomic Analysis : Identify target proteins using affinity chromatography or thermal shift assays.
  • Genetic Approaches : CRISPR-Cas9 knockout libraries to pinpoint resistance mutations .

Q. How can structural modifications enhance this compound’s bioactivity?

Rational drug design should focus on:

  • Glycosylation Patterns : Modifying sugar moieties (e.g., galactose, arabinose) to improve solubility or target binding .
  • Aglycone Optimization : Introducing halogenation or hydroxyl groups to the triterpene core for enhanced membrane interaction.
  • SAR Studies : Synthesize analogs and test against bacterial panels to establish structure-activity relationships .

Methodological Guidance

Q. How to design a systematic review of this compound’s pharmacological potential?

Follow PRISMA guidelines:

  • Search Strategy : Use PubMed, Web of Science, and EMBASE with keywords (This compound, Hedyotis nudicaulis, antibacterial triterpenes). Exclude non-peer-reviewed sources.
  • Inclusion Criteria : Prioritize studies with in vitro or in vivo bioactivity data and reproducible methodologies .
  • Risk of Bias Assessment : Evaluate study limitations (e.g., small sample sizes, lack of controls) using tools like ROBIS .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

  • Nonlinear Regression : Fit data to Hill or Log-logistic models (e.g., EC₅₀ calculation).
  • ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations.
  • Principal Component Analysis (PCA) : Identify correlations between structural features and bioactivity .

Data Validation and Reproducibility

Q. How to address reproducibility challenges in this compound research?

  • Raw Data Transparency : Share NMR/MS spectra in public repositories (e.g., Zenodo).
  • Collaborative Validation : Replicate key findings in independent labs.
  • Negative Controls : Include vehicle-only and solvent controls in assays to rule out artifacts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.